

Spectroscopic Analysis of Ethyl 2-bromopropionate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-bromopropionate*

Cat. No.: *B041157*

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-bromopropionate**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton NMR (^1H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-bromopropionate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.36	Quartet (q)	7.00	1H	CH-Br
4.24	Quartet of doublets (qd)	7.00, 2.69	2H	O-CH ₂ -CH ₃
1.83	Doublet (d)	7.08	3H	CH-CH ₃
1.31	Triplet (t)	7.20	3H	O-CH ₂ -CH ₃

Data sourced from CDCl₃ solvent.[\[1\]](#)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 2-bromopropionate**

Chemical Shift (δ) ppm	Assignment
169.0	C=O
62.0	O-CH ₂
40.0	CH-Br
21.5	CH-CH ₃
14.0	O-CH ₂ -CH ₃

Data interpretation based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Ethyl 2-bromopropionate**

Wavenumber (cm ⁻¹)	Bond	Functional Group
2985	C-H	Alkane
1735	C=O	Ester
1160	C-O	Ester
650	C-Br	Alkyl Halide

Data represents characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for **Ethyl 2-bromopropionate**

m/z	Relative Abundance (%)	Assignment
180, 182	Low	[M] ⁺ , Molecular ion (presence of Br isotopes)
135, 137	Moderate	[M - OCH ₂ CH ₃] ⁺
107, 109	High	[CH ₃ CHBr] ⁺
29	Very High	[CH ₂ CH ₃] ⁺

The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-bromopropionate** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).[3]
- Data Acquisition for ^1H NMR:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds).
 - Acquire the Free Induction Decay (FID).
- Data Acquisition for ^{13}C NMR:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[4]
 - Due to the low natural abundance of ^{13}C , a larger number of scans is required (e.g., 1024 or more).[4]
 - Use proton decoupling to simplify the spectrum.
 - Acquire the FID.

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)

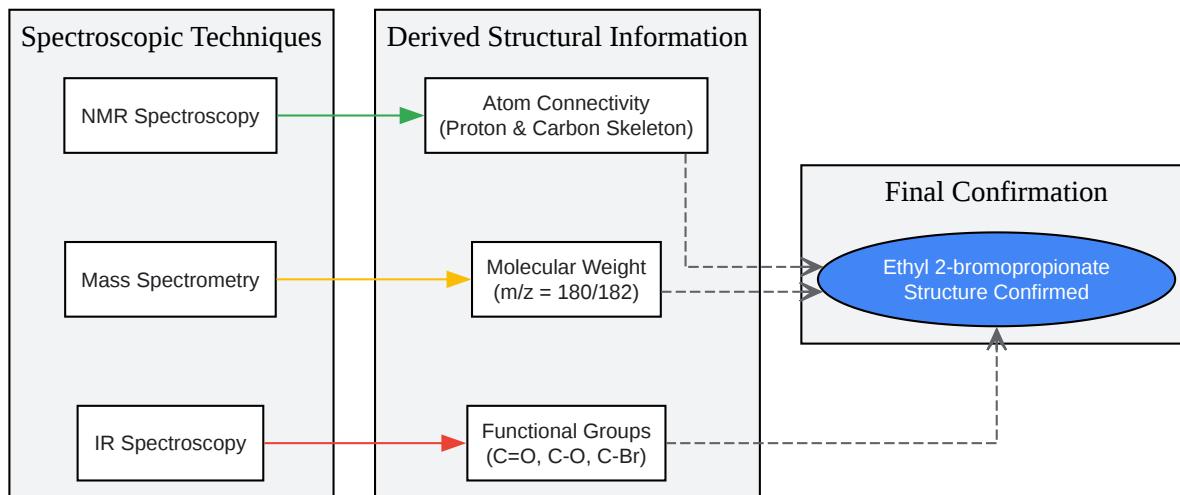
- Sample Preparation: As **Ethyl 2-bromopropionate** is a liquid, a neat spectrum can be obtained.[\[5\]](#)
 - Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin film.
- Instrument Setup:
 - Ensure the sample compartment of the FTIR spectrometer is empty.
 - Collect a background spectrum to account for atmospheric CO_2 and H_2O .[\[5\]](#)
- Data Acquisition:
 - Place the salt plates with the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
- Data Processing:
 - Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6]
- Instrument Setup:
 - Tune and calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA).[7]
 - Set the ion source to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan over the desired m/z range (e.g., 10-300 amu).
- Data Acquisition:
 - Acquire the mass spectrum. The instrument will detect the charged fragments based on their mass-to-charge ratio.
- Data Processing:
 - Analyze the resulting mass spectrum.
 - Identify the molecular ion peak and major fragment ions.
 - Correlate the fragmentation pattern with the known structure of **Ethyl 2-bromopropionate**.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques are used to elucidate the structure of **Ethyl 2-bromopropionate**.



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Caption: Workflow of structural elucidation for **Ethyl 2-bromopropionate**.

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References

- 1. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
- 2. Ethyl 2-bromopropionate(535-11-5) MS spectrum [chemicalbook.com]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. epfl.ch [epfl.ch]
- 5. youtube.com [youtube.com]
- 6. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]

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